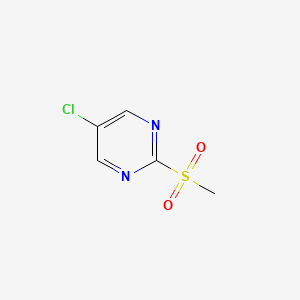

5-Chloro-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality 5-Chloro-2-(methylsulfonyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylsulfonyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWMTFZGDJZUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369460 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-47-7 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a reliable synthetic pathway, including experimental protocols, quantitative data, and process visualizations to aid researchers in the successful preparation of this versatile molecule.

Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine involves a two-step process. The first step is the synthesis of the intermediate, 5-chloro-2-(methylthio)pyrimidine, followed by its oxidation to the final product.

A prevalent method for the synthesis of the thioether intermediate starts from the commercially available 5-bromo-2-chloropyrimidine. This is followed by a selective oxidation of the thioether to the sulfone.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-(methylthio)pyrimidine

This procedure outlines the synthesis of the key intermediate, 5-chloro-2-(methylthio)pyrimidine, from 5-bromo-2-chloropyrimidine and dimethyl disulfide.

Reaction: 5-bromo-2-chloropyrimidine reacts with dimethyl disulfide in the presence of a strong base, such as n-butyllithium, to yield 5-chloro-2-(methylthio)pyrimidine.

Experimental Procedure:

-

Dissolve 1.00 g (5.17 mmol) of 5-bromo-2-chloropyrimidine and 551 μl (6.20 mmol) of dimethyl disulfide in 26 ml of tetrahydrofuran in a reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

While maintaining the temperature at -78 °C, slowly add 1.89 ml (5.17 mmol) of a 2.73N n-butyllithium solution in hexane to the stirred reaction mixture.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the organic phase with ethyl acetate.

-

Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (90/10 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-2-(methylthio)pyrimidine as a white solid.

Quantitative Data:

| Compound | Starting Material | Product | Yield |

| 5-chloro-2-(methylthio)pyrimidine | 5-bromo-2-chloropyrimidine | White Solid | 18% |

Characterization: ¹H-NMR (500 MHz, CDCl₃): δ 8.49 (2H, s), 2.54 (3H, s).[1]

Step 2: Synthesis of 5-chloro-2-(methylsulfonyl)pyrimidine

This procedure details the oxidation of 5-chloro-2-(methylthio)pyrimidine to the final product, 5-chloro-2-(methylsulfonyl)pyrimidine.[2]

Reaction: 5-chloro-2-(methylthio)pyrimidine is oxidized using hydrogen peroxide in the presence of a catalyst, sodium tungstate dihydrate, to yield 5-chloro-2-(methylsulfonyl)pyrimidine.[2]

Experimental Procedure:

-

To a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, add 5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol) and sodium tungstate dihydrate (0.52 g, 1.6 mmol).[2]

-

Add water (15 mL) and ethyl acetate to the reactor.[2]

-

Heat the mixture to the desired reaction temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Crystallize the crude product from toluene and heptane to obtain pure 5-chloro-2-(methylsulfonyl)pyrimidine.[2]

Quantitative Data:

| Compound | Starting Material | Product | Yield | Melting Point |

| 5-chloro-2-(methylsulfonyl)pyrimidine | 5-chloro-2-(methylthio)-pyrimidine | Crystalline Solid | 93% | 122 °C |

Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 9.24 (s, 2H), 3.42 (s, 3H).[2]

Process Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of 5-Chloro-2-(methylsulfonyl)pyrimidine.

Caption: Overall synthesis pathway for 5-Chloro-2-(methylsulfonyl)pyrimidine.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The following sections detail its structural and chemical characteristics, supported by tabulated data, experimental protocols, and a representative reaction workflow.

Core Physicochemical Properties

5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position. These functional groups significantly influence its reactivity and physicochemical behavior, making it a versatile building block in the synthesis of various bioactive molecules.

Quantitative Physicochemical Data

The table below summarizes the key physicochemical properties of 5-Chloro-2-(methylsulfonyl)pyrimidine. It is important to note that while some of these values are experimentally derived for related compounds, several are computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | ChemScene[1] |

| Molecular Weight | 192.62 g/mol | ChemScene[1] |

| Melting Point | 56-57 °C (for 5-chloro-2-methylpyrimidine) | Sigma-Aldrich |

| Boiling Point (Predicted) | 371.2 ± 34.0 °C at 760 mmHg | ChemicalBook[2] |

| Density (Predicted) | 1.486 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -4.78 ± 0.22 | ChemicalBook |

| LogP (Calculated) | 0.5335 | ChemScene[1] |

| Water Solubility | Data not available for the title compound. A related compound, 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is soluble in water at 10 mg/mL. | Guidechem[3] |

| Appearance | Off-white to yellow solid | ChemicalBook |

Experimental Protocols

Precise experimental determination of physicochemical properties is crucial for drug development. Below are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered 5-Chloro-2-(methylsulfonyl)pyrimidine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of 5-Chloro-2-(methylsulfonyl)pyrimidine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Reaction Workflow: Nucleophilic Aromatic Substitution

5-Chloro-2-(methylsulfonyl)pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-withdrawing nature of the pyrimidine ring, further activated by the methylsulfonyl group, facilitates the displacement of the chlorine atom by various nucleophiles. This reactivity is fundamental to its use in synthetic chemistry.

References

The Versatile Scaffold: A Technical Guide to the Diverse Mechanisms of Action of 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted roles of the 5-Chloro-2-(methylsulfonyl)pyrimidine core in modern therapeutics and agrochemicals. This document elucidates the varied mechanisms of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.

The compound 5-Chloro-2-(methylsulfonyl)pyrimidine serves as a versatile chemical scaffold, a foundational structure upon which a diverse array of biologically active molecules are built. While the core structure itself exhibits herbicidal properties, its true significance in the biomedical field lies in its role as a key building block for drugs targeting a wide range of diseases, from metabolic disorders and cancer to viral infections. This guide explores the distinct mechanisms of action of several key derivatives, highlighting the remarkable adaptability of this chemical moiety.

Herbicidal Activity: Inhibition of Photosynthesis

In its foundational form, 5-Chloro-2-(methylsulfonyl)pyrimidine acts as a herbicide. Its mechanism of action involves the disruption of photosynthesis in susceptible plants. By inhibiting the photosynthetic process, it prevents the production of essential nutrients, leading to plant starvation and death. The primary mode of injury to the plant includes the yellowing of leaves (chlorosis), followed by tissue death (necrosis), typically starting from the leaf margins and progressing inwards. This herbicidal action underscores the inherent biological activity of the pyrimidine core, which has been strategically modified to develop targeted human therapeutics.

GPR119 Agonism for Type 2 Diabetes: The Case of BMS-903452

A prominent example of a therapeutic agent built upon the 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold is BMS-903452, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. Agonism of GPR119 by BMS-903452 leads to the activation of a signaling cascade that has a dual effect on glucose homeostasis:

-

Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.

-

Promotion of the release of incretin hormones , such as glucagon-like peptide-1 (GLP-1), from the gut.

This dual action makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes.

Quantitative Data: BMS-903452

| Parameter | Value | Assay Type |

| EC50 | 14 nM[1][2] | GPR119 Activation |

Signaling Pathway: GPR119 Agonism

Experimental Protocol: cAMP Accumulation Assay

A common method to determine the potency of GPR119 agonists is the cAMP accumulation assay. This assay is typically performed using a cell line, such as HEK293, that is engineered to express the human GPR119 receptor. The protocol involves seeding the cells, followed by incubation with various concentrations of the test compound (e.g., BMS-903452). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP. The intracellular cAMP levels are then measured using a variety of detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence-based kits. The data is used to generate a dose-response curve from which the EC50 value can be calculated.

JAK/STAT Pathway Inhibition in Cancer: The Role of AZD1480

The 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold is also integral to the structure of AZD1480, a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. AZD1480 acts as an ATP-competitive inhibitor of JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition leads to the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

Quantitative Data: AZD1480

| Parameter | Value | Target | Assay Type |

| IC50 | <0.4 nM[3][4] | JAK2 | Cell-free assay |

| IC50 | 1.3 nM[3][5] | JAK1 | Cell-free assay |

| IC50 | 0.73 - 3.08 µM[6] | SCLC cell lines | Cell viability assay |

Signaling Pathway: JAK/STAT Inhibition

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds like AZD1480 on JAK enzymes is determined using in vitro kinase assays. Recombinant JAK1 and JAK2 enzymes are incubated with a substrate (e.g., a peptide that can be phosphorylated) and ATP. The test compound is added at various concentrations to measure its effect on the phosphorylation of the substrate. The amount of phosphorylation is quantified, often using methods like radioisotope incorporation or fluorescence-based detection. The data is then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

RSV Fusion Inhibition: The Antiviral Action of JNJ-53718678 (Rilematovir)

The versatility of the 5-Chloro-2-(methylsulfonyl)pyrimidine core extends to the development of antiviral agents. JNJ-53718678 (also known as Rilematovir) is a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. RSV is a major cause of lower respiratory tract infections, especially in infants and the elderly. The RSV F protein is essential for the virus to enter host cells by mediating the fusion of the viral and cellular membranes. JNJ-53718678 binds to the F protein, stabilizing it in its prefusion conformation and thereby preventing the conformational changes necessary for membrane fusion. This action effectively blocks viral entry into the host cell.

Quantitative Data: JNJ-53718678 (Rilematovir)

| Parameter | Value | Assay Type |

| EC50 | 1.2 nM[7] | RSV Inhibition (HBECs) |

| EC50 | 0.46 nM[8] | RSV Inhibition (HeLa cells) |

| IC50 | 0.5 nM[9] | RSV Replication (HeLa cells) |

Experimental Workflow: RSV Fusion Inhibition

Experimental Protocol: RSV Plaque Reduction Assay

The antiviral activity of compounds like JNJ-53718678 is often assessed using a plaque reduction assay. In this assay, a monolayer of susceptible host cells (e.g., HeLa or HEp-2 cells) is infected with RSV. The infected cells are then overlaid with a semi-solid medium containing various concentrations of the antiviral compound. After an incubation period, the cells are stained, and the number of plaques (zones of cell death caused by viral replication) is counted. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.

Emerging Mechanisms: p53 Activation and MCT4 Inhibition

The 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold continues to be explored for new therapeutic applications. Two other notable mechanisms of action are emerging:

-

p53 Activation: The derivative 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (PK11007) has been shown to possess anti-tumor activities through the activation of the tumor suppressor protein p53.[10] In many cancers, p53 is mutated and inactivated. Compounds like PK11007 can stabilize mutant p53, partially restoring its function and leading to the transcription of genes that induce apoptosis in cancer cells.[10] The IC50 values for PK11007 in inhibiting the proliferation of various breast cancer cell lines range from 2.3 to 42.2 µM.[11]

-

Monocarboxylate Transporter 4 (MCT4) Inhibition: Highly glycolytic cancer cells export large amounts of lactate via MCT4 to maintain their metabolic activity. Inhibiting MCT4 leads to an accumulation of intracellular lactate and a decrease in intracellular pH, which can trigger cell death. The 5-chloropyrimidine moiety is a key feature in the design of potent and selective MCT4 inhibitors for cancer therapy.

Signaling Pathway: p53 Activation

Conclusion

The 5-Chloro-2-(methylsulfonyl)pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemical development. Its adaptability allows for the creation of molecules with highly specific and diverse mechanisms of action, targeting a wide array of biological processes. From inhibiting plant photosynthesis to modulating complex human signaling pathways in diabetes, cancer, and viral infections, the derivatives of this pyrimidine core exemplify the power of targeted drug design. Continued research into this versatile scaffold holds significant promise for the development of novel and effective therapeutic and agricultural agents.

References

- 1. BMS-903452 | 1339944-47-6 | MOLNOVA [molnova.com]

- 2. BMS-903452 | GPR119 agonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The janus kinases inhibitor AZD1480 attenuates growth of small cell lung cancers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectroscopic data for 5-Chloro-2-(methylsulfonyl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such data is provided, alongside a logical workflow diagram.

Predicted Spectroscopic Data

The chemical structure of 5-Chloro-2-(methylsulfonyl)pyrimidine is presented below, with atoms numbered for clarity in the subsequent tables.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Chloro-2-(methylsulfonyl)pyrimidine is expected to exhibit two distinct signals. The pyrimidine ring protons are anticipated to appear as a singlet due to their chemical equivalence, and the methyl protons of the sulfonyl group will also present as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | 8.8 - 9.2 | Singlet | 2H |

| -SO₂CH₃ | 3.2 - 3.5 | Singlet | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will likely show four signals corresponding to the inequivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituent groups and the aromaticity of the pyrimidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-4, C-6 | 155 - 160 |

| C-5 | 120 - 125 |

| -SO₂CH₃ | 40 - 45 |

Rationale for Predictions: The predictions are based on the analysis of substituent effects on the pyrimidine ring. The electron-withdrawing nature of the chloro and methylsulfonyl groups is expected to deshield the ring protons and carbons, shifting their signals downfield.[1][2] The chemical shift of the methyl group is consistent with those observed for methyl sulfones.[3][4]

Experimental Protocol for NMR Data Acquisition

This section outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 5-Chloro-2-(methylsulfonyl)pyrimidine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 5-Chloro-2-(methylsulfonyl)pyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[5][6] The choice of solvent is crucial and should be based on the solubility of the compound and its non-interference with the signals of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.[5]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

For ¹H NMR Spectroscopy:

-

Set the spectral width to a standard range for organic molecules (e.g., -1 to 12 ppm).[5]

-

Use a standard pulse sequence (e.g., zg30 or zg).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to ensure full relaxation of the protons.

-

Acquire the Free Induction Decay (FID).

For ¹³C NMR Spectroscopy:

-

Set the spectral width to a standard range for organic carbons (e.g., 0 to 220 ppm).[5]

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a sufficient number of scans, as ¹³C is a less sensitive nucleus than ¹H (this can range from hundreds to thousands of scans depending on the sample concentration).

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

3. Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[8][9]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks and report the chemical shifts, multiplicities, and coupling constants (for ¹H NMR).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis and interpretation of NMR data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in agrochemicals and potential in drug discovery. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it elucidates its primary mechanism of action as a herbicide, involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the de novo pyrimidine biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, agricultural science, and pharmaceutical development.

Chemical Identification and Properties

5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a chloro group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring.

| Identifier | Value | Citation |

| CAS Number | 38275-47-7 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | 5-chloro-2-(methylsulfonyl)pyrimidine | [2] |

| SMILES | CS(=O)(=O)c1ncc(Cl)cn1 | [1] |

| InChI Key | UEWMTFZGDJZUPJ-UHFFFAOYSA-N | [2] |

Table 1: Chemical Identifiers for 5-Chloro-2-(methylsulfonyl)pyrimidine

| Property | Value | Citation |

| Physical State | White to off-white solid | |

| Melting Point | 122 °C | [1] |

| Storage Temperature | Sealed in dry, room temperature | [2] |

| Purity | ≥96% | [2] |

Table 2: Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine

Experimental Protocols

Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

A detailed two-step synthesis protocol is outlined below, starting from the precursor 5-chloro-2-(methylthio)-pyrimidine.[1]

Step 1: Synthesis of 5-chloro-2-(methylthio)-pyrimidine This precursor can be synthesized from chloroacetyl chloride. A detailed procedure is available in the cited patent.[1]

Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)-pyrimidine To a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, the following were added at ambient temperature:

-

5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol)

-

Sodium tungstate dihydrate (0.52 g, 1.6 mmol)

-

Water (15 mL)

-

Ethyl acetate (15 mL)

The resulting mixture was heated to 60 °C. Subsequently, 50% aqueous hydrogen peroxide (5.3 g, 77.7 mmol) was added dropwise, maintaining the reaction temperature between 60 and 65 °C. The reaction progress was monitored by HPLC and was determined to be complete after 2 hours.[1]

Purification Protocol

Upon completion of the reaction, the mixture was cooled to ambient temperature. Any excess hydrogen peroxide was quenched with the addition of sodium bisulfite. The organic layer was then separated, and the aqueous layer was extracted with 15 mL of ethyl acetate. The organic layers were combined and concentrated to yield the crude product.[1]

Crystallization from a mixture of toluene and heptane provided 5.6 g of the title compound as a pure solid, achieving a 93% yield from 5-chloro-2-(methylthio)-pyrimidine.[1]

Analytical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.24 (s, 2H)

-

δ 3.42 (s, 3H)[1]

The singlet at 9.24 ppm corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The singlet at 3.42 ppm is attributed to the three protons of the methyl group in the methylsulfonyl moiety.

¹³C NMR: Note: Specific experimental ¹³C NMR data for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found in the searched literature. The following are predicted chemical shifts based on computational analysis and data from structurally similar compounds. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-SO₂) | ~165-170 |

| C4/C6 (C-H) | ~155-160 |

| C5 (C-Cl) | ~120-125 |

| CH₃ (Methyl) | ~40-45 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-(methylsulfonyl)pyrimidine

Mass Spectrometry (MS)

Note: A specific experimental mass spectrum with fragmentation analysis for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found. The following is a predicted fragmentation pattern based on the structure.

The molecular ion peak [M]⁺ would be expected at m/z 192 and 194 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathways:

-

Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 177/179.

-

Loss of sulfur dioxide (SO₂) from the molecular ion to give a fragment at m/z 128/130.

-

Cleavage of the C-S bond to yield the 5-chloropyrimidin-2-yl cation at m/z 129/131 and the methylsulfonyl radical.

Infrared (IR) Spectroscopy

Note: A specific experimental FT-IR spectrum for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found. The following are expected characteristic absorption bands based on the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (pyrimidine ring) | Stretching | ~1600-1550 |

| C-H (pyrimidine ring) | Stretching | ~3100-3000 |

| S=O (sulfonyl) | Asymmetric Stretching | ~1350-1300 |

| S=O (sulfonyl) | Symmetric Stretching | ~1160-1120 |

| C-Cl | Stretching | ~800-600 |

| C-S | Stretching | ~800-650 |

Table 4: Predicted FT-IR Absorption Bands for 5-Chloro-2-(methylsulfonyl)pyrimidine

Biological Activity and Mechanism of Action

5-Chloro-2-(methylsulfonyl)pyrimidine is known to exhibit herbicidal activity. Its mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and other essential biomolecules in rapidly dividing cells, such as those in growing plants.

The specific target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3] By inhibiting DHODH, 5-Chloro-2-(methylsulfonyl)pyrimidine effectively blocks the production of pyrimidines, leading to a cessation of cell growth and ultimately, plant death.

Signaling Pathway Diagram: Inhibition of de novo Pyrimidine Biosynthesis

Figure 1: Mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine as a DHODH inhibitor.

Applications in Drug Discovery and Development

While primarily recognized for its herbicidal properties, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. The methylsulfonyl group can act as a key pharmacophore, and the chloro substituent provides a site for further chemical modification.

The mechanism of DHODH inhibition is not only relevant to herbicide action but is also a validated target in human medicine for the treatment of autoimmune diseases (e.g., rheumatoid arthritis and multiple sclerosis) and is being actively investigated for cancer therapy.[3] Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive target for anticancer drug development.

Therefore, 5-Chloro-2-(methylsulfonyl)pyrimidine serves as a valuable starting material or fragment for the synthesis of novel DHODH inhibitors and other biologically active molecules for pharmaceutical applications. Its structural features can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest due to its established role in agriculture and its potential as a building block in drug discovery. This technical guide has provided a detailed summary of its identification, properties, synthesis, and analytical characterization. The elucidation of its mechanism of action as a DHODH inhibitor highlights a key biochemical pathway that can be targeted for both herbicidal and therapeutic purposes. Further research into the derivatization of this compound could lead to the development of novel and effective agents in both agriculture and medicine.

References

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Regioselective Reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylsulfonyl)pyrimidine is a pivotal building block in medicinal chemistry and materials science, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its reactivity profile with a range of common nucleophiles, including amines, thiols, and alkoxides. We delve into the mechanistic underpinnings of its reactivity, explore the regioselectivity of substitution, and present quantitative kinetic data alongside detailed experimental protocols. This document aims to serve as a critical resource for scientists leveraging this versatile scaffold in their research and development endeavors.

Core Concepts: Understanding the Reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine

The reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is inherently activated towards attack by nucleophiles. This effect is significantly amplified by the presence of two potent electron-withdrawing groups: the chloro group at the C5 position and, more notably, the methylsulfonyl group (-SO2Me) at the C2 position.

The methylsulfonyl group is an exceptionally strong activating group and an excellent leaving group. Its strong inductive and mesomeric electron-withdrawing effects dramatically lower the electron density of the pyrimidine ring, particularly at the C2 and C4/C6 positions, making them highly electrophilic. Consequently, both the C2-SO2Me and the C5-Cl positions are susceptible to nucleophilic attack. The regioselectivity of the reaction—that is, which leaving group is displaced—is a nuanced function of the nucleophile's nature and the specific reaction conditions employed.

The SNAr Mechanism: A Stepwise Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbon atoms (typically C2 or C5), breaking the aromaticity of the pyrimidine ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of one of the leaving groups (either the methylsulfinate anion, MeSO2-, or the chloride anion, Cl-).

The overall reaction pathway can be visualized as follows:

An In-depth Technical Guide to the Electrophilic Nature of 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylsulfonyl)pyrimidine is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its electrophilic character, primarily dictated by the presence of a strong electron-withdrawing methylsulfonyl group and a chloro leaving group on the pyrimidine ring, makes it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the electrophilic nature of 5-Chloro-2-(methylsulfonyl)pyrimidine, including its synthesis, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and detailed experimental protocols. The discussion is supported by quantitative data, mechanistic insights, and visual representations of key chemical transformations to facilitate its application in research and development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the pyrimidine ring is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. 5-Chloro-2-(methylsulfonyl)pyrimidine has emerged as a key intermediate due to its pronounced electrophilicity, which allows for facile and often regioselective introduction of various nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the potent electron-withdrawing sulfonyl group at the C2 position, renders the C5 and C2 positions susceptible to nucleophilic attack. This guide will delve into the chemical behavior of this important synthetic building block.

Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

The preparation of 5-Chloro-2-(methylsulfonyl)pyrimidine is typically achieved through a two-step process starting from a corresponding thioether precursor. The synthesis involves the oxidation of the methylthio group to the methylsulfonyl group, which significantly enhances the electrophilicity of the pyrimidine ring.

Experimental Protocol: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

Materials:

-

5-Chloro-2-(methylthio)pyrimidine

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Water

Procedure:

-

To a reaction vessel, add 5-chloro-2-(methylthio)pyrimidine (1.0 eq) and sodium tungstate dihydrate (catalytic amount).

-

Add a suitable solvent system, such as a mixture of water and ethyl acetate.

-

Heat the mixture to a controlled temperature (e.g., 50-60 °C).

-

Carefully add 30% hydrogen peroxide (excess, e.g., 2.5 eq) dropwise to the reaction mixture, maintaining the temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench any excess hydrogen peroxide by the addition of a reducing agent, such as sodium bisulfite solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Chloro-2-(methylsulfonyl)pyrimidine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.

Electrophilic Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is significantly amplified in 5-Chloro-2-(methylsulfonyl)pyrimidine by the powerful electron-withdrawing nature of the methylsulfonyl group at the C2 position. This activation makes the carbon atoms of the pyrimidine ring, particularly C2, C4/C6, and C5, electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. For 5-Chloro-2-(methylsulfonyl)pyrimidine, both the chloro and the methylsulfonyl groups can act as leaving groups, and the regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions.

General Workflow for SNAr Reactions

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction involving 5-Chloro-2-(methylsulfonyl)pyrimidine.

Caption: General workflow for SNAr of 5-Chloro-2-(methylsulfonyl)pyrimidine.

Reactivity with N-Nucleophiles (Amines)

5-Chloro-2-(methylsulfonyl)pyrimidine readily reacts with primary and secondary amines to afford the corresponding amino-substituted pyrimidines. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the HCl generated. The regioselectivity of the reaction can be influenced by the steric hindrance of the amine and the specific reaction conditions.

Table 1: Representative SNAr Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 5-(Piperidin-1-yl)-2-(methylsulfonyl)pyrimidine | K₂CO₃, DMF, 80 °C | Not specified | General protocol |

| Aniline | 5-(Phenylamino)-2-(methylsulfonyl)pyrimidine | Et₃N, CH₃CN, reflux | Not specified | General protocol |

| Morpholine | 5-(Morpholino)-2-(methylsulfonyl)pyrimidine | DIPEA, THF, rt | Not specified | General protocol |

Reactivity with O-Nucleophiles (Alkoxides)

Alkoxides, being strong nucleophiles, react with 5-Chloro-2-(methylsulfonyl)pyrimidine to yield the corresponding alkoxy-substituted pyrimidines. These reactions are typically carried out in the corresponding alcohol as the solvent or in an inert solvent in the presence of a strong base.

Table 2: Representative SNAr Reactions with Alkoxides

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium methoxide | 5-Methoxy-2-(methylsulfonyl)pyrimidine | CH₃OH, rt | Not specified | General protocol |

| Sodium ethoxide | 5-Ethoxy-2-(methylsulfonyl)pyrimidine | C₂H₅OH, rt | Not specified | General protocol |

Reactivity with S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles for SNAr reactions with 5-Chloro-2-(methylsulfonyl)pyrimidine. These reactions are usually performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Table 3: Representative SNAr Reactions with Thiols

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 5-(Phenylthio)-2-(methylsulfonyl)pyrimidine | K₂CO₃, DMF, rt | Not specified | General protocol |

| Ethanethiol | 5-(Ethylthio)-2-(methylsulfonyl)pyrimidine | NaH, THF, 0 °C to rt | Not specified | General protocol |

Mechanistic Considerations

The mechanism of nucleophilic aromatic substitution on 5-Chloro-2-(methylsulfonyl)pyrimidine generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate.

Caption: General SNAr mechanism on 5-Chloro-2-(methylsulfonyl)pyrimidine.

The regioselectivity of the nucleophilic attack is a key consideration. While the C5 position bears a chloro leaving group, the C2 position is also highly activated by the methylsulfonyl group, which can also act as a leaving group under certain conditions. The outcome of the reaction can depend on the relative lability of the chloro and methylsulfonyl groups and the nature of the attacking nucleophile. For many common nucleophiles, substitution of the chloro group at the C5 position is observed.

Experimental Protocols for Key Reactions

General Procedure for Amination

Materials:

-

5-Chloro-2-(methylsulfonyl)pyrimidine

-

Amine (primary or secondary)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA)

-

Solvent (e.g., DMF, CH₃CN, or THF)

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in the chosen solvent.

-

Add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted pyrimidine.

Conclusion

5-Chloro-2-(methylsulfonyl)pyrimidine is a highly valuable and reactive building block in organic synthesis, particularly for the construction of functionalized pyrimidine derivatives. Its pronounced electrophilic character, stemming from the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the methylsulfonyl group, facilitates efficient nucleophilic aromatic substitution reactions with a wide range of nucleophiles. This guide has provided a detailed overview of its synthesis, reactivity, and key experimental procedures to aid researchers in leveraging the synthetic potential of this important heterocyclic compound in their drug discovery and development endeavors. Further exploration of its reactivity with diverse and complex nucleophiles will undoubtedly continue to expand its utility in the creation of novel and biologically active molecules.

In-Depth Technical Guide: Solubility and Stability of 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylsulfonyl)pyrimidine is a key heterocyclic building block utilized in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for therapeutic use. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, primarily its solubility and stability, which are critical determinants of its handling, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-2-(methylsulfonyl)pyrimidine, outlines detailed experimental protocols for their assessment, and discusses potential degradation pathways.

Physicochemical Properties

5-Chloro-2-(methylsulfonyl)pyrimidine, with the CAS Number 38275-47-7, is a pyrimidine derivative featuring a reactive methylsulfonyl group and a chloro substituent. These functional groups are pivotal to its synthetic utility, particularly in nucleophilic substitution reactions.

Table 1: General Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine

| Property | Value |

| CAS Number | 38275-47-7 |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| Appearance | White to off-white solid (typical) |

Solubility Profile

Precise quantitative solubility data for 5-Chloro-2-(methylsulfonyl)pyrimidine in a wide range of solvents is not extensively documented in publicly available literature. However, the solubility of structurally related compounds can provide valuable insights and estimates. For instance, the presence of the polar methylsulfonyl group and the pyrimidine ring suggests some degree of solubility in polar organic solvents.

Table 2: Solubility of Structurally Related Pyrimidine Derivatives

| Compound | Solvent | Solubility | pH | Reference |

| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | Water | 10 mg/mL | Not Specified | [1] |

| 5-chloro-N-(3-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide | Aqueous Buffer | 33.6 µg/mL | 7.4 | [2] |

The data on these related compounds suggest that the solubility of 5-Chloro-2-(methylsulfonyl)pyrimidine in aqueous media may be limited but can be influenced by the presence of other functional groups. For drug development purposes, it is crucial to determine both the kinetic and thermodynamic solubility in relevant physiological buffers and organic solvents used in synthesis and formulation.

Stability Profile

5-Chloro-2-(methylsulfonyl)pyrimidine is susceptible to degradation under certain conditions, a critical consideration for its storage and handling. The primary degradation pathways are reported to be influenced by heat and light.

Thermal and Photolytic Degradation

The compound has a known tendency to undergo decarboxylation and form methyl sulfates upon exposure to heat or ultraviolet (UV) light[3]. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group, which can weaken the C-S bond and facilitate degradative pathways.

Hydrolytic Stability

The hydrolytic stability of the methylsulfonyl group attached to a pyrimidine ring can be pH-dependent. In general, sulfonyl groups are relatively stable to hydrolysis, but the presence of the activating pyrimidine ring may influence this. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability profile.

Experimental Protocols

To address the lack of specific public data, this section provides detailed methodologies for determining the solubility and stability of 5-Chloro-2-(methylsulfonyl)pyrimidine.

Solubility Determination

The following diagrams and protocols outline the standard workflows for assessing kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Protocol 1: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(methylsulfonyl)pyrimidine in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In duplicate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well microplate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

-

Phase Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Create a calibration curve from the DMSO stock solution to quantify the results.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

-

Sample Preparation: Add an excess amount of solid 5-Chloro-2-(methylsulfonyl)pyrimidine to a known volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol) in a sealed vial. Ensure undissolved solid remains visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with the solid compound.

Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from all potential degradants.

Caption: Workflow for a Forced Degradation Study.

Protocol 3: Forced Degradation Study

-

Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile mobile phase) capable of resolving 5-Chloro-2-(methylsulfonyl)pyrimidine from its potential degradation products.

-

Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and expose it to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C). Neutralize samples before analysis.

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

Analysis: At specified time points, analyze the stressed samples by the stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

Application in Synthesis

The reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine makes it a valuable intermediate. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors.

Caption: Logical flow for the synthesis of kinase inhibitors.

This diagram illustrates a common synthetic strategy where a dichlorinated methylsulfonylpyrimidine serves as the starting material[4]. The two chlorine atoms and the methylsulfonyl group offer multiple, regioselective points for SNAr reactions, allowing for the sequential addition of different nucleophiles to build a complex, biologically active molecule.

Conclusion

While specific, quantitative public data on the solubility and stability of 5-Chloro-2-(methylsulfonyl)pyrimidine is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to determine these critical parameters. The known sensitivity of the compound to heat and light underscores the need for careful storage and handling. Its role as a versatile synthetic intermediate is well-established, and a thorough understanding of its physicochemical properties is paramount for its effective use in the development of novel therapeutics. The methodologies outlined herein provide a robust approach for generating the data required for regulatory submissions and successful drug development programs.

References

Technical Guide: Crystal Structure Analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, a detailed, publicly available single-crystal X-ray diffraction study for 5-Chloro-2-(methylsulfonyl)pyrimidine could not be located in scientific literature or crystallographic databases. Therefore, this document provides a comprehensive guide to the methodology that would be employed for such an analysis, including generalized experimental protocols and illustrative data templates. This guide is intended to inform researchers on the process of obtaining and interpreting crystal structure data for novel small molecules in drug discovery.

Introduction: The Role of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms in a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, single-crystal X-ray diffraction is a powerful technique that provides unambiguous proof of a molecule's structure, including its stereochemistry and conformation. This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its interaction with biological targets.

-

In Silico Modeling and Drug Design: Providing accurate input for computational models to predict binding affinities and design more potent analogs.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant impacts on solubility, stability, and bioavailability.

-

Intellectual Property: Establishing a definitive chemical structure for patent applications.

This guide outlines the typical workflow for the synthesis, crystallization, and structural analysis of a small molecule like 5-Chloro-2-(methylsulfonyl)pyrimidine.

Experimental Protocols

The following sections describe generalized procedures for the synthesis and crystallographic analysis of the target compound.

A common route for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives involves the oxidation of the corresponding 2-(methylthio)pyrimidine.[1] The synthesis can therefore be conceptualized as a two-step process:

Step 1: Synthesis of 5-Chloro-2-(methylthio)pyrimidine

-

Reaction: This precursor can be synthesized through various methods known in heterocyclic chemistry. A potential route involves the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea.

-

Exemplary Protocol:

-

To a solution of a suitable malonaldehyde or equivalent precursor in an appropriate solvent (e.g., ethanol), add an equimolar amount of S-methylisothiourea sulfate and a base (e.g., sodium ethoxide).

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization to yield 5-chloro-2-(methylthio)pyrimidine.

-

Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine

-

Reaction: The sulfide is oxidized to a sulfone using a suitable oxidizing agent.[1]

-

Exemplary Protocol:

-

Dissolve 5-chloro-2-(methylthio)pyrimidine in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise while maintaining the temperature.[1]

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain the final product, 5-Chloro-2-(methylsulfonyl)pyrimidine.

-

Obtaining a diffraction-quality single crystal is often the most challenging step. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have a regular, well-ordered internal structure.

-

General Protocol: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified 5-Chloro-2-(methylsulfonyl)pyrimidine in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane). The choice of solvent is critical and often determined by screening.

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap that has been pierced with one or more small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

-

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or other algorithms to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

Data Presentation

A successful crystal structure determination of 5-Chloro-2-(methylsulfonyl)pyrimidine would yield the following quantitative data, which would be presented in standardized tables.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₅ClN₂O₂S |

| Formula weight | 192.62 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated density | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° | 99.9 % |

| Data / restraints / parameters | Value / 0 / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Illustrative)

| Bond | Length (Å) |

|---|---|

| S(1)-O(1) | e.g., 1.43 |

| S(1)-O(2) | e.g., 1.44 |

| S(1)-C(1) | e.g., 1.76 |

| S(1)-C(2) | e.g., 1.77 |

| Cl(1)-C(5) | e.g., 1.74 |

| N(1)-C(2) | e.g., 1.33 |

| C(4)-C(5) | e.g., 1.38 |

Table 3: Selected Bond Angles (Illustrative)

| Atoms | Angle (°) |

|---|---|

| O(1)-S(1)-O(2) | e.g., 119.5 |

| O(1)-S(1)-C(1) | e.g., 108.0 |

| C(2)-N(1)-C(6) | e.g., 116.2 |

| N(1)-C(2)-N(3) | e.g., 127.1 |

| Cl(1)-C(5)-C(4) | e.g., 118.9 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from chemical synthesis to the final crystal structure analysis.

References

A Theoretical and Computational Whitepaper on 5-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 5-Chloro-2-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in medicinal and agrochemical research. In the absence of extensive direct experimental studies in publicly accessible literature, this paper constructs a detailed molecular profile through the application of established computational chemistry principles and data extrapolated from structurally related analogs. The document outlines a robust computational methodology for its study, presents expected structural and electronic properties in a clear, tabular format, and proposes standardized experimental protocols for its empirical analysis. Visualizations of the molecular structure and a typical computational workflow are provided to facilitate a deeper understanding. This whitepaper serves as a foundational resource for researchers initiating studies on 5-Chloro-2-(methylsulfonyl)pyrimidine and its derivatives.

Introduction

5-Chloro-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds that are scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The pyrimidine ring is known to be π-deficient, a characteristic that is further modulated by the presence of electron-withdrawing substituents.[1][2] In the target molecule, the chloro and methylsulfonyl groups, both being strongly electron-withdrawing, are expected to significantly influence the electronic distribution and reactivity of the pyrimidine core. This makes 5-Chloro-2-(methylsulfonyl)pyrimidine an interesting candidate for applications where modulation of interactions with biological targets is key. A thorough understanding of its structural and electronic properties is therefore crucial for its potential application in drug design and development.

Computational Methodology

To investigate the properties of 5-Chloro-2-(methylsulfonyl)pyrimidine, a well-established computational approach employing Density Functional Theory (DFT) is proposed. DFT has been shown to provide a good balance between accuracy and computational cost for the study of organic molecules, including heterocyclic systems.[3][4]

Proposed Computational Protocol

A robust and widely accepted computational protocol for the theoretical analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule would be subjected to geometry optimization to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a suitable choice for this purpose, as it has a proven track record for reliability with organic molecules.[5][6] A Pople-style basis set, such as 6-311G**, which includes diffuse and polarization functions, is recommended to accurately describe the electronic distribution, especially around the electronegative chlorine and sulfonyl groups.[6][7]

-

Frequency Analysis: Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: A single-point energy calculation on the optimized geometry can be used to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.

-

Spectroscopic Predictions: The computational protocol can also be extended to predict spectroscopic properties, such as NMR chemical shifts, which can be invaluable for the interpretation of experimental data.

The following diagram illustrates a typical computational workflow for the analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine.

Molecular Structure and Properties

The molecular structure of 5-Chloro-2-(methylsulfonyl)pyrimidine is presented below.

Expected Geometric Parameters

Based on computational studies of similar pyrimidine derivatives, a set of expected bond lengths and angles for 5-Chloro-2-(methylsulfonyl)pyrimidine is presented in Table 1. These values are estimations and would be refined by specific DFT calculations as outlined in the methodology section.

Table 1: Estimated Geometric Parameters for 5-Chloro-2-(methylsulfonyl)pyrimidine

| Parameter | Estimated Value | Parameter | Estimated Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C2-N1 | 1.34 | N1-C2-N3 | 126.0 |

| C2-N3 | 1.34 | C2-N3-C4 | 115.0 |

| N3-C4 | 1.33 | N3-C4-C5 | 123.0 |

| C4-C5 | 1.40 | C4-C5-C6 | 117.0 |

| C5-C6 | 1.39 | C5-C6-N1 | 123.0 |

| C6-N1 | 1.33 | C6-N1-C2 | 115.0 |

| C5-Cl | 1.74 | C4-C5-Cl | 119.0 |

| C2-S | 1.78 | N1-C2-S | 117.0 |

| S-O | 1.45 | O-S-O | 120.0 |

| S-C(methyl) | 1.77 | C2-S-C(methyl) | 104.0 |

Predicted Electronic Properties

The electronic properties of 5-Chloro-2-(methylsulfonyl)pyrimidine are dominated by the π-deficient pyrimidine ring and the two strong electron-withdrawing substituents. A summary of the expected electronic properties is provided in Table 2.

Table 2: Predicted Electronic Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine

| Property | Predicted Characteristic | Rationale |

| Dipole Moment | High | Due to the presence of highly electronegative N, O, and Cl atoms, leading to an asymmetric charge distribution. |

| HOMO-LUMO Gap | Relatively large | The electron-withdrawing groups are expected to lower the energy of both HOMO and LUMO, but the overall effect is likely to result in a significant gap, indicating high kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential over N, O, and Cl atoms; Positive potential over the pyrimidine ring protons and the methyl group protons. | The MEP map would highlight the regions susceptible to electrophilic and nucleophilic attack. The nitrogen atoms and the oxygen atoms of the sulfonyl group are expected to be the most electron-rich regions. |

| Mulliken Atomic Charges | Negative charges on N, O, and Cl atoms; Positive charges on C atoms (especially C2, C4, C6) and the S atom. | The charge distribution will be highly polarized, with the carbon atoms of the pyrimidine ring being significantly electron-deficient. |

Proposed Experimental Protocols for Spectroscopic Characterization

To empirically validate the theoretical findings, a suite of spectroscopic analyses is recommended. The following are generalized protocols based on standard laboratory practices for the characterization of organic compounds.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-(methylsulfonyl)pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire a standard one-dimensional proton spectrum. Expected signals would include two distinct aromatic protons on the pyrimidine ring and a singlet for the methyl protons of the sulfonyl group. The chemical shifts will be downfield due to the deshielding effect of the electronegative substituents.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. Three distinct signals are expected for the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the sulfonyl group (C2) and the carbon attached to the chlorine (C5) are expected to be significantly influenced.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Bands: Characteristic absorption bands for C=N and C=C stretching of the pyrimidine ring, asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for such molecules.

-

Data Analysis: The mass spectrum should show a clear molecular ion peak. A characteristic isotopic pattern for the presence of a chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Conclusion

This technical guide has presented a detailed theoretical and computational profile of 5-Chloro-2-(methylsulfonyl)pyrimidine. While direct experimental data is sparse in the accessible literature, a robust understanding of its molecular structure, electronic properties, and expected spectroscopic signatures has been constructed based on established computational methodologies and data from analogous compounds. The proposed computational workflow and experimental protocols provide a clear roadmap for future research on this molecule. This foundational knowledge is intended to accelerate the exploration of 5-Chloro-2-(methylsulfonyl)pyrimidine in the fields of drug discovery and materials science, enabling a more rational design of novel derivatives with tailored properties. Further empirical studies are essential to validate and refine the theoretical predictions presented herein.

References

- 1. benchchem.com [benchchem.com]

- 2. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Scaffold: 5-Chloro-2-(methylsulfonyl)pyrimidine in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals